2,4-Nonadecadiynoic Acid

Übersicht

Beschreibung

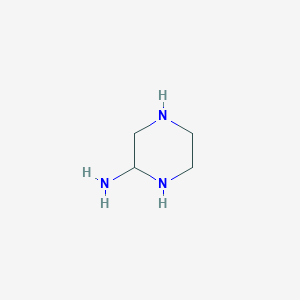

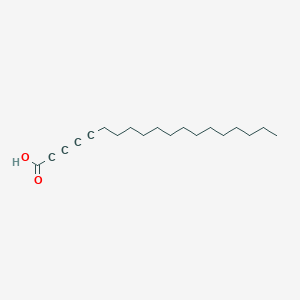

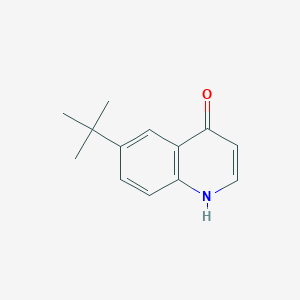

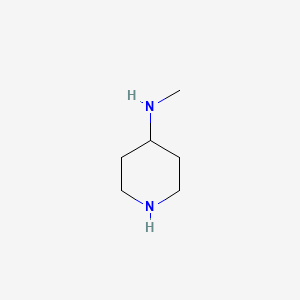

2,4-Nonadecadiynoic acid is a chemical compound with the molecular formula C19H30O2 . It has an average mass of 290.440 Da and a monoisotopic mass of 290.224579 Da . It is also known by other names such as Nonadeca-2,4-diynoic acid .

Molecular Structure Analysis

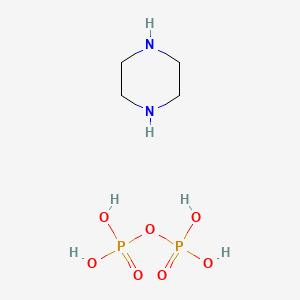

The molecular structure of 2,4-Nonadecadiynoic acid consists of 19 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would determine the physical and chemical properties of the compound.Physical And Chemical Properties Analysis

2,4-Nonadecadiynoic acid is a solid at 20 degrees Celsius . It has a melting point of 69 degrees Celsius . It’s sensitive to light, air, and heat . It’s recommended to store it under inert gas at a temperature below 0 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Overview of 2,4-D Herbicide Toxicity

2,4-Dichlorophenoxyacetic acid (2,4-D) is widely used in agriculture for pest control. Studies on its toxicology and mutagenicity have shown that it is significantly related to occupational risks, neurotoxicity, resistance to herbicides, and impacts on non-target species, particularly aquatic ones. Future research is expected to focus on molecular biology, human exposure assessment, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Natural Products and Antiviral Activity

Compounds derived from Polyalthia evecta, including variants of nonadecadiynoic acid, have shown antiviral activity and potential for medicinal applications. Specifically, these compounds exhibited activity against Herpes simplex type 1 (Kanokmedhakul et al., 2006).

Health Risks and Environmental Impact

2,4-D exposure has been associated with increased risks of non-Hodgkin lymphoma, particularly in high-exposure groups. This calls for more focused research on the health impacts of 2,4-D, especially concerning its carcinogenic potential (Smith et al., 2017).

Mode of Action as an Herbicide

2,4-D mimics natural auxin, leading to abnormal growth and plant death in sensitive dicots. Understanding its action mode is crucial for developing strategies for its use and mitigation of its environmental impact (Song, 2014).

Removal from Polluted Water Sources

Efforts to remove 2,4-D from water sources have employed various methods, yet achieving complete removal remains a challenge. Research focuses on developing more efficient removal technologies (EvyAliceAbigail et al., 2017).

Antifungal Properties

Synthesized acetylenic fatty acids, such as 2,6-hexadecadiynoic acid and 2,6-nonadecadiynoic acid, have shown potent antifungal activities, suggesting potential for pharmaceutical applications (Carballeira et al., 2006).

Plant Metabolism Studies

Research on the metabolism of radioactive 2,4-D in plants has provided insights into the detoxification mechanisms and translocation processes in plants, contributing to a better understanding of plant-herbicide interactions (Jaworski, Fang, & Freed, 1955).

Phytoremediation Enhancement

Bacterial endophytes have been used to enhance the phytoremediation of 2,4-D, demonstrating their potential in reducing toxic herbicide residues in crop plants and contaminated soil (Germaine et al., 2006).

Safety And Hazards

2,4-Nonadecadiynoic acid may cause skin irritation and serious eye irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Eigenschaften

IUPAC Name |

nonadeca-2,4-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-14H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKNZQNITZRUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC#CC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597769 | |

| Record name | Nonadeca-2,4-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Nonadecadiynoic Acid | |

CAS RN |

76709-55-2 | |

| Record name | Nonadeca-2,4-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Nonadecadiynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)

![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)

![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine](/img/structure/B1592112.png)

![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1592113.png)